2-(azepan-1-yl)-N-(1-cyanocycloheptyl)acetamide
Description
2-(azepan-1-yl)-N-(1-cyanocycloheptyl)acetamide is a synthetic acetamide derivative characterized by a seven-membered azepane ring and a 1-cyanocycloheptyl substituent. The azepane moiety confers conformational flexibility, while the cyano group on the cycloheptyl ring may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-(1-cyanocycloheptyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c17-14-16(9-5-1-2-6-10-16)18-15(20)13-19-11-7-3-4-8-12-19/h1-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCRXBBXFBAJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(azepan-1-yl)-N-(1-cyanocycloheptyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : C10H16N3O
- Molecular Weight : 196.26 g/mol
- CAS Number : Not specified in the available sources.
The biological activity of 2-(azepan-1-yl)-N-(1-cyanocycloheptyl)acetamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor of specific pathways involved in inflammation and immune responses. Notably, it has been linked to the inhibition of IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a critical role in the signaling pathways leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β .
Anti-inflammatory Effects
Research indicates that compounds similar to 2-(azepan-1-yl)-N-(1-cyanocycloheptyl)acetamide can significantly reduce inflammation. Inhibition of IRAK4 has been shown to mitigate inflammatory responses in various models, suggesting potential therapeutic applications for conditions like rheumatoid arthritis and inflammatory bowel disease .
Cytokine Modulation
The compound's ability to modulate cytokine production may also be beneficial in treating autoimmune diseases. Studies have demonstrated that inhibiting IRAK4 can lead to decreased levels of type I interferons and other inflammatory mediators, thereby reducing tissue damage associated with chronic inflammation .
Case Studies
- Study on Inflammatory Bowel Disease (IBD) :
- Rheumatoid Arthritis Model :
Data Table: Comparative Biological Activity
| Compound Name | Mechanism of Action | Targeted Pathway | Efficacy in Animal Models |
|---|---|---|---|
| 2-(azepan-1-yl)-N-(1-cyanocycloheptyl)acetamide | IRAK4 Inhibition | Inflammatory Cytokine Production | Significant reduction |
| Similar Compounds (e.g., N-cyanoacetamides) | Cytokine Modulation | NF-kB Pathway | Moderate reduction |
| Morpholine Derivatives | Enzyme Inhibition | Various | Variable efficacy |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural differences and similarities between 2-(azepan-1-yl)-N-(1-cyanocycloheptyl)acetamide and related acetamide derivatives:
Key Research Findings and Functional Implications
Role of Azepane vs. Benzimidazole derivatives, however, exhibit stronger π-π stacking interactions with biological targets, enhancing affinity for enzymes like kinases .
Impact of Cyano Groups: The 1-cyanocycloheptyl group in the target compound differs from simpler cyano substituents (e.g., ). The steric bulk of the cycloheptyl ring may reduce metabolic degradation compared to smaller cyanoacetamides, which are prone to hydrolysis .
Electron-Withdrawing vs. Electron-Donating Substituents: Compounds with trifluoromethyl () or chloro groups () exhibit enhanced metabolic stability and target selectivity due to electron-withdrawing effects. In contrast, the target compound’s azepane and cyanocycloheptyl groups prioritize lipophilicity over electronic modulation .
Natural vs. Synthetic Derivatives :
- Natural acetamides like those in often contain hydroxyl or chloro groups, increasing polarity but limiting blood-brain barrier penetration. Synthetic analogs (e.g., ) leverage hydrophobic substituents for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
